molecular formula C11H11NO6 B12895046 4,5,6-Trimethoxy-2-nitro-1-benzofuran CAS No. 65162-23-4

4,5,6-Trimethoxy-2-nitro-1-benzofuran

Cat. No.: B12895046
CAS No.: 65162-23-4
M. Wt: 253.21 g/mol
InChI Key: VRZAEWFFJIWYCZ-UHFFFAOYSA-N
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Description

Significance of the Benzofuran (B130515) Scaffold in Heterocyclic Chemistry

Benzofuran, a heterocyclic compound featuring a benzene (B151609) ring fused to a furan (B31954) ring, represents a significant structural motif in the field of heterocyclic chemistry. bldpharm.comchemsrc.com Its planar, aromatic system is a fundamental core in a multitude of naturally occurring and synthetic molecules. bldpharm.comnih.gov The benzofuran scaffold's prevalence in nature, particularly in plant-derived compounds, has made it a subject of extensive chemical study since its first reported synthesis by Perkin in 1870. chemsrc.comnih.gov The inherent chemical properties of the benzofuran nucleus make it a versatile building block, or scaffold, for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. bldpharm.comguidechem.com

The biological importance of this scaffold is a primary driver of research interest. guidechem.com Benzofuran derivatives are integral to the structure of many compounds with a wide array of pharmacological activities. guidechem.comoregonstate.edu This has spurred continuous investigation into new methods for the synthesis and structural modification of benzofuran derivatives, making it a key area of focus for many research groups. guidechem.com

Overview of Substituted Benzofuran Derivatives in Academic Research

The functionalization of the benzofuran core with various substituent groups gives rise to a vast library of derivatives that are a cornerstone of academic and industrial research. These derivatives are investigated for a wide range of applications, reflecting the versatility of the central scaffold. nih.gov In medicinal chemistry, substituted benzofurans have been explored for their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. guidechem.comorganic-chemistry.org For instance, certain benzofuran derivatives have been found to act as potent inhibitors against microbial pathogens like Staphylococcus aureus and have shown efficacy in cancer cell lines. oregonstate.eduorganic-chemistry.org

The type and position of the substituents on the benzofuran ring are critical in determining the molecule's biological activity and chemical properties. organic-chemistry.org Research often focuses on creating hybrid molecules where the benzofuran scaffold is fused with other heterocyclic rings, such as quinazolinone or imidazole, to develop compounds with enhanced or novel activities. organic-chemistry.org Beyond medicine, substituted benzofurans are also significant in materials science. Derivatives like benzothieno[3,2-b]benzothiophene (BTBT), which contains a thiophene-substituted benzofuran structure, are utilized in the development of organic photovoltaics and field-effect transistors. chemsrc.com The ongoing exploration of new synthetic methodologies, including metal-catalyzed cross-coupling reactions and one-pot syntheses, continues to expand the diversity of accessible benzofuran derivatives for academic study. nih.govorganic-chemistry.org

Contextualization of 4,5,6-Trimethoxy-2-nitro-1-benzofuran within Benzofuran Research

The specific compound, this compound, is a distinct entity within the large family of benzofuran derivatives. Its structure is characterized by the presence of three methoxy (B1213986) (-OCH3) groups at positions 4, 5, and 6 of the benzene ring, and a nitro (-NO2) group at position 2 of the furan ring. While extensive research on this particular molecule is not widely documented in publicly available literature, its structure suggests potential areas of scientific interest.

The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzofuran ring system. In synthetic chemistry, nitroaromatic compounds are valuable intermediates. researchgate.net The nitro group can be readily reduced to an amino group, opening pathways to a variety of other functionalizations and the synthesis of compounds like 2-aminobenzofurans, which are known for their biological activities. nih.gov Furthermore, nitroaromatic compounds are actively studied for their role in bioreductive processes, particularly in the development of hypoxia-activated probes for cancer research and imaging. mdpi.com

Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number65162-23-4 guidechem.com
Molecular FormulaC11H11NO6 bldpharm.com
Molecular Weight253.21 g/mol bldpharm.com

Table 2: Examples of Substituted Benzofuran Derivatives in Research

Compound NameKey SubstituentsArea of ResearchReference
PsoralenFurocoumarin structureDermatology (Psoriasis treatment) chemsrc.com
AmiodaroneIodine, DiethylaminoethoxyCardiology (Antiarrhythmic drug) nih.gov
2C-B-FLYDihydrobenzofuran bioisostereNeuroscience (Serotonin receptor research) oregonstate.edu
Benzothieno[3,2-b]benzothiophene (BTBT)Thiophene fused systemMaterials Science (Organic electronics) chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65162-23-4

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

4,5,6-trimethoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C11H11NO6/c1-15-8-5-7-6(4-9(18-7)12(13)14)10(16-2)11(8)17-3/h4-5H,1-3H3

InChI Key

VRZAEWFFJIWYCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=C(OC2=C1)[N+](=O)[O-])OC)OC

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of Nitrobenzofuran Scaffolds

Electrophilic Substitution Patterns in Benzofurans and Nitrobenzofurans

The benzofuran (B130515) core, an aromatic heterocyclic system, generally undergoes electrophilic substitution. The inherent reactivity and the position of substitution are significantly modulated by the substituents present on the ring. According to frontier orbital theory, the frontier electron populations on the benzofuran ring are greatest at the C2 and C3 positions, making them the most reactive sites for electrophiles. researchgate.net

The presence of substituents dramatically influences the rate and regioselectivity of electrophilic aromatic substitution. libretexts.org Substituents are broadly classified as either activating or deactivating groups, which also direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.org

Methoxy (B1213986) Groups (-OCH₃): The three methoxy groups at positions 4, 5, and 6 are activating groups. They donate electron density to the benzene (B151609) portion of the ring system primarily through a resonance effect (+R effect), which outweighs their inductive electron-withdrawing effect (-I effect). This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.orglibretexts.org Activating groups like methoxy are typically ortho, para-directors. Therefore, they direct incoming electrophiles to the positions ortho and para relative to themselves. In the case of 4,5,6-trimethoxy-2-nitro-1-benzofuran, this would enhance the reactivity of the C7 position.

Nitro Group (-NO₂): The nitro group at the 2-position of the furan (B31954) ring is a powerful deactivating group. libretexts.org It strongly withdraws electron density from the entire ring system through both resonance (-R effect) and inductive (-I effect) effects. This significantly reduces the nucleophilicity of the benzofuran scaffold, making it much less reactive towards electrophilic attack than benzene. libretexts.orgnih.gov Specifically, the nitro group at the C2 position markedly decreases the electron density of the furan ring. Deactivating groups like nitro are typically meta-directors on a benzene ring. In the context of the furan ring, its strong deactivating nature makes electrophilic substitution on the furan portion highly unfavorable.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
SubstituentTypeElectronic EffectImpact on Benzofuran RingDirecting Effect
Methoxy (-OCH₃)ActivatingElectron-donating (Resonance)Increases reactivityOrtho, Para
Nitro (-NO₂)DeactivatingElectron-withdrawing (Resonance and Inductive)Decreases reactivityMeta (on benzene) / Deactivates furan ring

Cycloaddition Reactions Involving Nitrobenzofurans

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.org

Aromatic heterocycles like benzofuran can, despite their aromaticity, participate in Diels-Alder reactions. While typically electron-rich and thus acting as the diene component, the introduction of a strong electron-withdrawing group, such as a nitro group, can invert their reactivity. researchgate.net This modification enhances the dienophilic character of the benzofuran, enabling it to react with electron-rich dienes in polar, normal-electron-demand Diels-Alder reactions. researchgate.netsciforum.net

Both 2-nitrobenzofuran and 3-nitrobenzofuran have been studied as dienophiles. researchgate.net The potent electron-accepting nature of the nitro group significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap required for the cycloaddition. researchgate.net These nitro-activated dienophiles have been successfully reacted with various dienes, including isoprene, 1-trimethylsilyloxy-1,3-butadiene, and the highly reactive Danishefsky's diene, under thermal conditions to yield the corresponding cycloadducts. researchgate.net

The Diels-Alder reaction is classically described as a concerted process, where all bond-making and bond-breaking occur in a single step through a cyclic transition state. libretexts.org However, for highly polarized reactants, the reaction can proceed through a stepwise mechanism involving a zwitterionic intermediate. mdpi.com DFT (Density Functional Theory) calculations have been used to study the global and local electrophilicity and nucleophilicity of nitrobenzofurans and their diene partners to elucidate the polar nature of these reactions. researchgate.net

The initial cycloadducts formed from the reaction of nitrobenzofurans are often not isolated. Under the thermal conditions of the reaction, they can undergo subsequent transformations. A common and synthetically useful transformation is the thermal extrusion of the nitro group. researchgate.netsciforum.net This elimination step, often involving the loss of nitrous acid, leads to the formation of a new aromatic ring. This sequence of cycloaddition followed by nitro group extrusion provides a straightforward and efficient method for the synthesis of dibenzofurans. sciforum.net

Table 2: Diels-Alder Reactions of Nitrobenzofurans
DienophileDiene ExampleReaction TypeKey TransformationFinal Product Type
2-NitrobenzofuranIsoprenePolar [4+2] CycloadditionThermal extrusion of nitro groupDibenzofuran
3-NitrobenzofuranDanishefsky's dienePolar [4+2] CycloadditionThermal extrusion of nitro groupSubstituted Dibenzofuran

Rearrangement and Substituent Migration Mechanisms in Benzofuran Synthesis

The synthesis of highly substituted benzofurans can sometimes involve unique rearrangement and substituent migration mechanisms. These pathways offer alternative routes to complex benzofuran structures that might be difficult to access through conventional methods.

One such pathway involves a charge-accelerated -sigmatropic rearrangement. For example, the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides can lead to the formation of highly substituted benzofurans. This process proceeds via a charge-accelerated -sigmatropic rearrangement followed by an unusual substituent migration, enabling the synthesis of multi-aryl-substituted and fully substituted benzofurans. rsc.org

Another documented rearrangement is a temperature-dependent researchgate.netsciforum.net-aryl migration. This mechanism has been proposed for the formation of 2-substituted benzofurans from the reaction of Grignard reagents with 1-(2-hydroxyphenyl)-2-chloroethanones. The initially formed alkoxide intermediate can undergo a researchgate.netsciforum.net-aryl migration to yield the 2-substituted product, competing with a direct cyclization pathway that would lead to the 3-substituted isomer. organic-chemistry.org

Acid-catalyzed rearrangements are also utilized in benzofuran synthesis. For instance, stilbene precursors can be epoxidized and then treated with acid. This induces a sequence of ring-opening, cyclization, and dehydration to furnish the final 2-arylbenzofuran product. rsc.org

Other Key Reactions of the Benzofuran Ring System Pertinent to Substituted Derivatives

Beyond electrophilic substitution and cycloadditions, the benzofuran ring system can undergo a variety of other transformations, providing access to a wide range of functionalized derivatives.

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions are extensively used for C-C and C-O bond formation in benzofuran synthesis. rsc.org For example, Sonogashira coupling of terminal alkynes with o-iodophenols followed by intramolecular cyclization is a common strategy. acs.org

Oxidative Cyclization: 2-Hydroxystilbenes can undergo iodine(III)-catalyzed oxidative cyclization to yield 2-arylbenzofurans. nih.gov Similarly, ortho-cinnamyl phenols can be cyclized using a palladium(II) catalyst and an oxidant like benzoquinone to form 2-benzyl benzofurans. organic-chemistry.org

Ring-Opening Reactions: Under certain conditions, the stable benzofuran ring can be opened. Nickel-catalyzed ring-opening of benzofurans with alkyl halides or silanes can cleave the endocyclic C-O bond to produce functionalized ortho-alkenylphenols. researchgate.netacs.org

Lithiation: The C2 proton of the benzofuran ring can be selectively removed using a strong base like n-butyllithium (n-BuLi). The resulting lithiated intermediate is a potent nucleophile that can react with various electrophiles to introduce substituents specifically at the 2-position. researchgate.net

Oxidation: Photooxygenation of substituted benzofurans, such as 2,3-dimethylbenzofuran, can occur at the C2=C3 double bond. This reaction can form an intermediate dioxetane, which then rearranges to an open-chain ketone derivative. researchgate.net

Theoretical and Computational Chemistry Studies of Nitrobenzofuran Compounds

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of medium-to-large molecules due to its balance of accuracy and computational efficiency. researchgate.net DFT calculations are instrumental in elucidating the electronic characteristics and reactivity of nitrobenzofuran compounds.

DFT methods are widely used to analyze the electronic structure of benzofuran (B130515) derivatives. uj.ac.zaaip.org Calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), can determine optimized molecular geometries and various electronic parameters. uj.ac.za The electronic structure of the nitrobenzofuran core is significantly influenced by the presence and position of substituents. The nitro group (-NO2), being a strong electron-withdrawing group, delocalizes the π-electrons of the benzene (B151609) ring. nih.gov

Molecular Electrostatic Potential (MEP) maps are a valuable outcome of DFT studies for predicting chemical reactivity. uj.ac.za These maps illustrate the charge distribution on the molecule's surface, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating sites for nucleophilic attack. uj.ac.za For nitrobenzofuran derivatives, the MEP typically shows a significant negative potential around the oxygen atoms of the nitro group, highlighting their nucleophilic character. Conversely, positive potential is often located on the hydrogen atoms of the benzofuran scaffold.

The reactivity of these compounds is also influenced by the furoxan ring, which can alter the aromaticity of the carbocyclic frame. nih.gov DFT calculations have been employed to study nucleophilic substitution reactions in compounds like 4,6-dichloro-5-nitrobenzofuroxan, confirming that such reactions proceed via a "non-aromatic" nucleophilic substitution pathway. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. taylorandfrancis.comyoutube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. taylorandfrancis.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. uj.ac.za

A large HOMO-LUMO gap suggests high chemical stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. uj.ac.za Conversely, a small gap indicates a more reactive molecule. In studies of 7-acetyl-5-nitrobenzofurans, DFT calculations revealed that the HOMO orbitals were spread across the entire molecular skeleton, while the LUMO orbitals were predominantly localized over the benzofuran moiety. uj.ac.za However, in some derivatives, the LUMO was found to be capped only by the nitro group. uj.ac.za The HOMO-LUMO gap is a significant indicator of potential bioactivity. uj.ac.za

Different substituents can have varied effects on the HOMO and LUMO energies. For instance, increasing the number of electron-withdrawing nitro groups tends to lower both HOMO and LUMO energy levels, while increasing the number of electron-donating amino groups tends to raise them. taylorandfrancis.com

Table 1: Frontier Molecular Orbital Energies for Selected Nitroaromatic Compounds Note: The following table is interactive and presents representative data from computational studies on related compounds to illustrate typical energy ranges.

Compound Class HOMO (eV) LUMO (eV) Energy Gap (eV) Source Context
Dinitro Aromatic Compounds Varies Low (High electrophilicity) Small Used as a key descriptor in QSAR models for toxicity due to high electrophilic nature. nih.gov

Molecular Modeling and Simulation Methodologies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior and conformational preferences of molecules.

Before computational analysis, the geometry of a molecule must be optimized to find its most stable, lowest-energy conformation. mdpi.com This is a standard procedure in studies involving DFT, where various functionals and basis sets can be employed. researchgate.netuj.ac.za For substituted benzofurans, geometry optimization helps to understand how different functional groups affect the planarity and bond lengths/angles of the core structure. For example, DFT calculations on 4,6-dichloro-5-nitrobenzofuroxan revealed that chlorine atoms and the nitro group significantly influence the dihedral angles and rotational barrier of the nitro group. nih.gov Solvent effects can also be incorporated into these calculations, which can reveal changes in bond lengths and dipole moments, suggesting increased stability and reactivity under physiological conditions. researchgate.net

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed view of the dynamic behavior of benzofuran derivatives and their interactions with biological targets, such as proteins. nih.gov For instance, MD simulations have been used to evaluate the stability of complexes formed between benzofuran-based inhibitors and proteins like tubulin. nih.gov By running simulations for durations such as 20 nanoseconds, researchers can assess the stability of the ligand-protein complex, which is crucial for drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. nih.gov QSAR models are valuable tools for predicting the activity of new compounds and reducing the need for extensive experimental testing. nih.gov

For nitroaromatic and benzofuran compounds, QSAR studies have been performed to predict various activities, including anticancer and antileishmanial potency. mdpi.comeurjchem.com These models are built using a set of known molecules and their measured activities, correlating them with calculated molecular descriptors. The resulting mathematical models can then be used to predict the activity of unsynthesized molecules. nih.gov

Key structural descriptors used in QSAR studies for these compounds often fall into several categories:

Physicochemical Descriptors : These include parameters like the partition coefficient (logP), molar refractivity (MR), molecular weight (MW), and density. nih.gov LogP is particularly important for describing hydrophobicity, which influences how a molecule interacts with biological membranes. nih.gov

Electronic Descriptors : Quantum chemical parameters such as HOMO and LUMO energies (E HOMO, E LUMO) and the charge on specific atoms (e.g., Q N O 2) are crucial, especially for nitroaromatic compounds. nih.gov E LUMO, in particular, often correlates with the toxicity of dinitro aromatic compounds due to their high electrophilicity. nih.gov

Topological and Constitutional Descriptors : These descriptors describe the connectivity and shape of the molecule, such as the number of double bonds, the presence of specific functional groups (like furan (B31954) or thiazole rings), and molecular connectivity indices. aimspress.com

A 2D-QSAR study on nitrofuran derivatives identified 16 descriptors from six different classes (Constitutional, Functional, Atom Centered Fragments, Topological, Galvez, and 2D autocorrelation) that influenced antitubercular activity. aimspress.com The study highlighted that the presence of a furan ring substituted by a nitro group is essential for the activity. aimspress.com

Table 2: Common Descriptors Used in QSAR Studies of Nitroaromatic/Benzofuran Compounds Note: This interactive table lists descriptors frequently found to be significant in QSAR models for these classes of compounds.

Descriptor Type Descriptor Name Description Relevance/Significance
Physicochemical logP Octanol-water partition coefficient Describes hydrophobicity; important for membrane transport and toxicity. nih.govnih.gov
Physicochemical MW Molecular Weight Relates to the size of the molecule and can influence diffusion and transport. nih.gov
Electronic E LUMO Energy of the Lowest Unoccupied Molecular Orbital Represents electrophilicity; often correlates with the reactivity and toxicity of nitroaromatics. nih.gov
Electronic E HOMO Energy of the Highest Occupied Molecular Orbital Represents nucleophilicity and the ability to donate electrons. nih.gov
Topological Xv First order valence molecular connectivity index Encodes information about the branching and connectivity of the molecule. nih.gov

Development of 3D-QSAR Models for Benzofuran-Based Scaffolds

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a computational technique used to establish a correlation between the biological activity of a set of compounds and their three-dimensional properties. For benzofuran-based scaffolds, 3D-QSAR studies are crucial for understanding the structural requirements for their biological activity and for designing new, more potent derivatives. researchgate.netnih.gov

The development of a 3D-QSAR model involves aligning a series of structurally related benzofuran derivatives and calculating their steric and electrostatic fields. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. researchgate.net These methods generate models that can predict the biological activity of new molecules and highlight which structural modifications are likely to enhance or diminish activity. researchgate.net

The reliability and predictive power of the generated models are assessed through rigorous internal and external validation techniques. researchgate.net Statistical parameters such as the cross-validation coefficient (q² or Q²), the non-cross-validation coefficient (r²), and the predictive r² (R²pred) are used to evaluate the model's robustness. A high Q² value (typically >0.5) indicates good internal predictive ability. researchgate.netnih.gov

For instance, 3D-QSAR studies on benzofuran derivatives as potential inhibitors for various enzymes have yielded statistically significant models. The contour maps generated from these CoMFA and CoMSIA models reveal the key structural features essential for activity. These maps indicate regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor characteristics are favorable or unfavorable for biological activity. nih.gov For example, a study on dibenzofuran derivatives identified that one ring aromatic, three hydrophobic, and two hydrogen bond acceptor features were important for binding to the target protein. nih.gov

Table 1: Representative Statistical Results from 3D-QSAR Models for Benzofuran Scaffolds
Model Typeq² (Cross-validated r²)r² (Non-cross-validated r²)R²pred (External Validation)Key Findings
CoMFA0.500.970.72Steric and electrostatic fields are crucial for activity. researchgate.net
CoMSIA0.5260.9150.765Steric, electrostatic, and hydrogen bond acceptor fields play a key role. researchgate.net

In Silico Prediction of Chemical Properties and Interaction Sites

In silico methods are widely used to predict the chemical properties and potential biological interaction sites of nitrobenzofuran compounds. These computational studies include molecular docking, molecular dynamics (MD) simulations, and the calculation of quantum chemical descriptors.

Molecular docking is a key computational tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For benzofuran derivatives, docking studies can identify the specific amino acid residues in the active site of an enzyme or receptor that the compound interacts with. nih.gov These interactions often involve hydrogen bonds and hydrophobic interactions. nih.govnih.gov For example, in silico screening of benzofuran-1,3,4-oxadiazole hybrids against Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) revealed significant binding energies, comparable to a standard inhibitor. nih.gov The stability of these predicted ligand-protein complexes can be further assessed using molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the complex over time. nih.gov

Quantum chemical studies, often using Density Functional Theory (DFT), are employed to calculate various molecular properties and reactivity descriptors. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.net These frontier molecular orbitals help to explain internal charge transfer mechanisms and identify the most reactive locations within a molecule. researchgate.netuj.ac.za The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Other calculated global properties include chemical potential and chemical hardness. researchgate.net

Absorption, Distribution, Metabolism, and Excretion (ADME) properties can also be predicted computationally to assess the drug-likeness of a compound. uj.ac.za These predictions help to identify potential liabilities of a molecule early in the drug discovery process.

Table 2: Examples of In Silico Predicted Properties and Findings for Benzofuran Derivatives
MethodPredicted Property/FindingSignificance
Molecular DockingBinding Affinity Score (e.g., -14.82 kcal/mol)Indicates strong binding to the active site of a biological target. nih.gov
Molecular DynamicsRoot Mean Square Deviation (RMSD)Assesses the stability of the ligand-protein complex over time. nih.gov
DFT CalculationsHOMO-LUMO Energy GapRelates to the chemical reactivity and kinetic stability of the molecule. researchgate.net
ADME PredictionDrug-likeness characteristicsEvaluates the potential of a compound to be developed into an oral drug. uj.ac.zaresearchgate.net

Molecular Interactions and Biochemical Mechanisms of Benzofuran Based Compounds

Enzyme Inhibition Mechanisms and Molecular Binding Site Analyses

Benzofuran (B130515) derivatives are known to act as inhibitors for various enzymes. The mechanism of inhibition and the specifics of binding are often investigated through a combination of experimental assays and computational modeling.

Computational Approaches to Predict Binding Affinities and Interactions (e.g., molecular docking)

Molecular docking is a computational technique widely used in drug discovery to predict how a small molecule binds to a protein. nih.govajprd.com This method involves placing the ligand into the binding site of the protein in various orientations and conformations and then scoring these poses based on a calculated binding energy. ajprd.com For various benzofuran derivatives, molecular docking studies have been used to understand their binding modes with enzymes like monoamine oxidase, tubulin, and EGFR. nih.govnih.govnih.gov These studies can identify key amino acid residues in the protein's active site that interact with the ligand, providing insights into the mechanism of inhibition. nih.gov

Table 1: Computational Tools in Ligand-Protein Interaction Studies

Tool/Technique Application Example in Benzofuran Research
Molecular Docking Predicts binding mode and affinity of a ligand to a protein. Used to study the interaction of benzofuran derivatives with targets like EGFR and E. coli nitro-reductase. nih.govajprd.com
PyRx, MOE, Maestro Software used to perform molecular docking simulations. Utilized in studies of nitrofuran and benzofuran derivatives. ajprd.comnih.gov

Interference with Key Cellular Processes at a Molecular Level

Substituted benzofurans have been shown to interfere with fundamental cellular processes. For instance, certain trimethoxybenzoyl-benzofuran derivatives act as inhibitors of tubulin polymerization. nih.gov Tubulin is a crucial protein that forms microtubules, which are essential for cell division. By inhibiting its polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis (programmed cell death). nih.govnih.govresearchgate.net The induction of apoptosis by a related compound was confirmed by observing the activation of caspases and the release of cytochrome c from mitochondria. nih.gov

Modulation of Specific Molecular Pathways by Benzofuran Scaffolds

The interference with cellular processes is a consequence of the modulation of specific molecular pathways. The inhibition of tubulin polymerization, for example, directly impacts the cell cycle pathway. The subsequent activation of caspases indicates an engagement of the apoptotic pathway. nih.gov While detailed pathway analysis for a wide range of benzofurans is complex, studies on related heterocyclic compounds often point towards effects on signaling pathways crucial for cell survival and proliferation, such as kinase signaling cascades. For example, some benzofuran hybrids were designed to target the epidermal growth factor receptor (EGFR), a key component in signaling pathways that drive cell growth. nih.gov

Influence of Specific Functional Groups (e.g., trimethoxy, nitro) on Molecular Recognition and Biochemical Pathways

The functional groups attached to the benzofuran core are critical determinants of its biological activity. nih.gov

Trimethoxy Groups: The presence and position of methoxy (B1213986) groups can significantly influence the activity of benzofuran derivatives. In studies on 2-phenylbenzofuran inhibitors of monoamine oxidase, the number and position of methoxyl groups on the phenyl ring had an important influence on the inhibitory activity. nih.gov Similarly, benzofuran derivatives with a 3,4,5-trimethoxyphenyl or 3,4,5-trimethoxybenzamide moiety have been synthesized and shown to be potent inhibitors of tubulin polymerization. nih.govresearchgate.net

Nitro Group: The nitro group is a strong electron-withdrawing group. Its inclusion in a molecule can significantly alter its electronic properties and potential for interaction with biological targets. In some series of bioactive compounds, the presence of a nitro group has been found to enhance activity. sciforum.net For instance, nitro-substituted aurones (a class of compounds with some structural similarity to benzofurans) have been studied as inhibitors of xanthine oxidase, with the position of the nitro group influencing their inhibitory potential. bioorganica.com.ua

Table 2: Mentioned Compounds

Compound Name
4,5,6-Trimethoxy-2-nitro-1-benzofuran
2-(3-methoxyphenyl)-5-nitrobenzofuran
7-nitro-2-phenylbenzofuran
6-Methoxy-N-phenyl-3-(4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)benzofuran-2-carboxamide

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